
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one is an organic compound with the chemical formula C9H10O2. It is a colorless solid with a typical ketene structure, stable at normal temperature, and soluble in organic solvents such as ethanol, chloroform, and dimethylformamide . This compound is known for its sweet taste and is considered an active compound in various applications.
Preparation Methods
The preparation of 4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one involves multi-step reactions. Common methods include:
Cyclization Reaction of Olefins: This method involves the cyclization of olefins followed by the addition reaction of carbonyl compounds.
Michael Addition and Rearrangement: Another method uses methylfuran, formaldehyde, and dimethylamine as raw materials, undergoing Michael addition, rearrangement, and hydrolysis.
Grignard Reagent Reaction: This method involves the reaction of 5-methylfurfural with Grignard reagents like bromoacetylene or chloroacetylene, followed by hydrolysis and molecular rearrangement.
Chemical Reactions Analysis
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens.
Major Products: The major products formed from these reactions include ketones, alcohols, alkanes, and substituted cyclopentenones.
Scientific Research Applications
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its maple-like odor and used in flavors and perfumery.
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-pentenyl): Used as an intermediate in the synthesis of insecticides.
Jasmolone: Another similar compound used in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications in various fields.
Properties
CAS No. |
63161-02-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-5(2)9-6(3)7(10)4-8(9)11/h5,7,10H,4H2,1-3H3 |
InChI Key |
YUZKLIMWVBRRMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


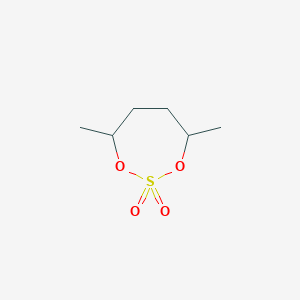
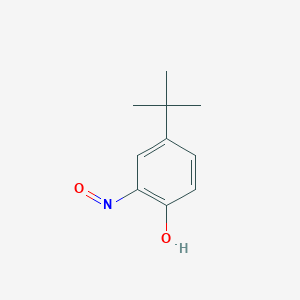
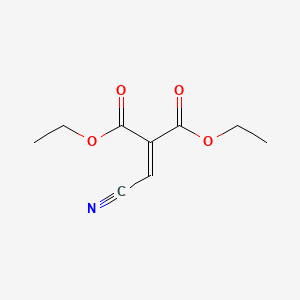
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
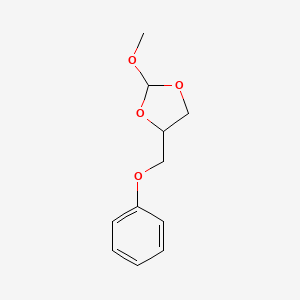

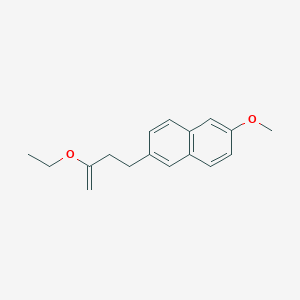
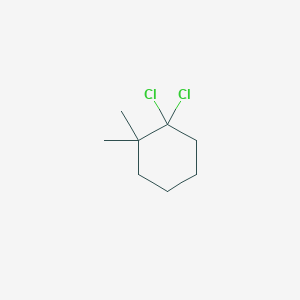


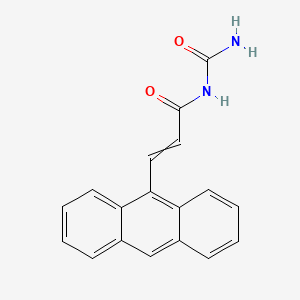
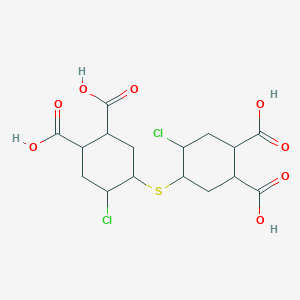
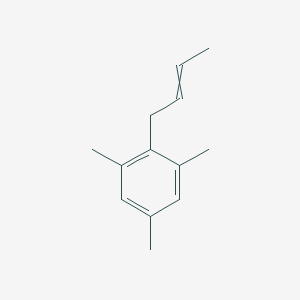
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
